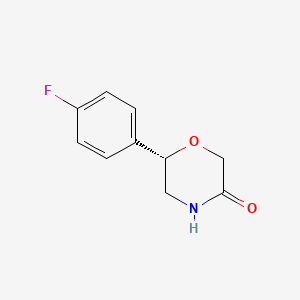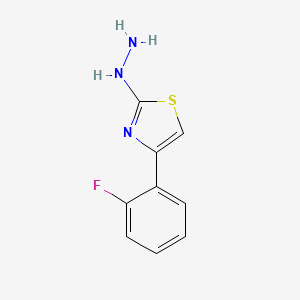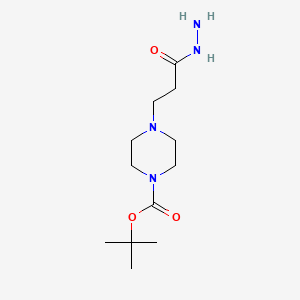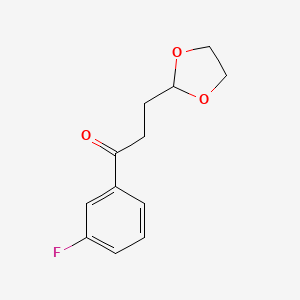
3-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)propan-1-one is an organic compound that features a dioxolane ring and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)propan-1-one typically involves the formation of the dioxolane ring followed by the introduction of the fluorophenyl group. Common synthetic routes may include:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of a fluorinated benzene derivative in a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activity. Fluorinated compounds are often explored for their interactions with biological systems, which can lead to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. Fluorinated compounds are known for their stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one: Lacks the fluorine atom, which may affect its chemical and biological properties.
3-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)propan-1-one: The fluorine atom is in a different position, which can influence the compound’s reactivity and interactions.
Uniqueness
3-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)propan-1-one is unique due to the specific positioning of the fluorine atom on the phenyl ring
Eigenschaften
CAS-Nummer |
842124-02-1 |
|---|---|
Molekularformel |
C12H13FO3 |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)-1-(3-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C12H13FO3/c13-10-3-1-2-9(8-10)11(14)4-5-12-15-6-7-16-12/h1-3,8,12H,4-7H2 |
InChI-Schlüssel |
FQKMRPDWGXLDMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



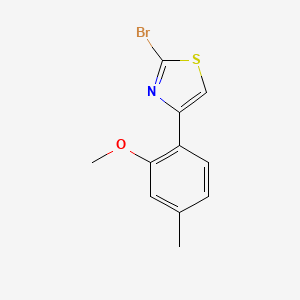
![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)
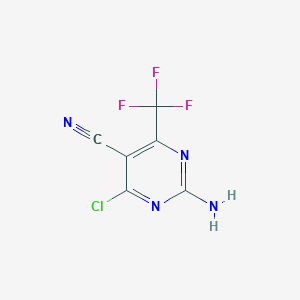
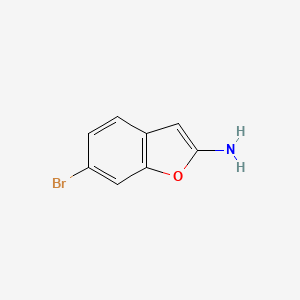
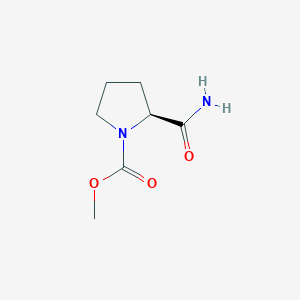


![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B11764769.png)
